molecular formula C12H19Cl2N3O B2517144 N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride CAS No. 1858255-34-1

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Cat. No.: B2517144
CAS No.: 1858255-34-1
M. Wt: 292.2
InChI Key: KKOPDHQEJVMCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C12H19Cl2N3O and a molecular weight of 292.2 g/mol. This compound is primarily used for research purposes and is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency in production. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted nicotinamide derivatives .

Scientific Research Applications

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride include:

  • N-Methyl-6-piperidinyl nicotinamide
  • N-Methyl-3-piperidinyl nicotinamide
  • N-Methyl-4-piperidinyl nicotinamide

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of the nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-methyl-6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)10-4-5-11(15-8-10)9-3-2-6-14-7-9;;/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPDHQEJVMCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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